molecular formula C22H18ClNO4 B612180 NK314 CAS No. 208237-49-4

NK314

Cat. No.: B612180
CAS No.: 208237-49-4
M. Wt: 395.8 g/mol
InChI Key: BRFDCAFDRFHEKX-UHFFFAOYSA-N
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Description

NK314 is a synthetic benzo[c]phenanthridine alkaloid that has shown significant promise as an antitumor agent. It is known for its potent inhibitory activity against topoisomerase IIα, an enzyme crucial for DNA replication and cell division. This compound has been studied extensively for its potential in treating various types of cancer, particularly adult T-cell leukemia-lymphoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: NK314 is synthesized through a series of chemical reactions starting from benzo[c]phenanthridineThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity of the final product. The process may involve the use of specialized equipment for large-scale reactions, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: NK314 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

NK314 has a wide range of scientific research applications, including:

Mechanism of Action

NK314 exerts its effects primarily by inhibiting topoisomerase IIα, leading to the formation of stable DNA cleavage complexes and the induction of double-strand DNA breaks. This results in cell cycle arrest at the G2 phase and ultimately leads to cell death. Additionally, this compound induces the degradation of the catalytic subunit of DNA-dependent protein kinase, impairing DNA repair mechanisms .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its dual inhibitory activity against topoisomerase IIα and DNA-dependent protein kinase. This dual targeting enhances its antitumor activity and makes it particularly effective against cancers that express high levels of DNA-dependent protein kinase .

Properties

CAS No.

208237-49-4

Molecular Formula

C22H18ClNO4

Molecular Weight

395.8 g/mol

IUPAC Name

12-methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(13),2,4(8),9,11,14,19,21,23-nonaen-15-ol;chloride

InChI

InChI=1S/C22H17NO4.ClH/c1-25-19-9-12-8-17-18(27-11-26-17)10-14(12)22-21(19)20-13(4-2-6-16(20)24)15-5-3-7-23(15)22;/h3,5,7-10H,2,4,6,11H2,1H3;1H

InChI Key

BRFDCAFDRFHEKX-UHFFFAOYSA-N

SMILES

COC1=C(C2=C3CCC[N+]3=C4C5C=C6C(=CC5C=CC4=C2C=C1)OCO6)O.[Cl-]

Canonical SMILES

COC1=CC2=CC3=C(C=C2C4=C1C5=C(CCCC5=C6[N+]4=CC=C6)O)OCO3.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NK314;  NK-314;  NK 314.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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